molecular formula C7H6O5 B1674404 Gallic Acid CAS No. 149-91-7

Gallic Acid

Cat. No.: B1674404
CAS No.: 149-91-7
M. Wt: 170.12 g/mol
InChI Key: LNTHITQWFMADLM-UHFFFAOYSA-N
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Description

Gallic Acid (3,4,5-trihydroxybenzoic acid), with the molecular formula C7H6O5 and CAS number 149-91-7, is a natural phenolic compound recognized as a potent antioxidant and a significant bioactive agent in modern research . This compound serves as a versatile tool for scientists investigating oxidative stress, inflammation, and cancer biology. Its core research value lies in its multifaceted mechanisms of action. This compound exhibits strong antioxidant activity by effectively neutralizing free radicals, thereby reducing oxidative damage in cellular models . In antimicrobial studies, it demonstrates efficacy by altering bacterial membrane structure, disrupting metabolism, and inhibiting biofilm formation in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . Its anticancer properties are linked to the ability to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS), cell cycle arrest, and the inhibition of oncogenes and matrix metalloproteinases (MMPs) . Furthermore, its anti-inflammatory potential is evidenced by its capacity to inhibit key inflammatory pathways, including the suppression of NF-κB signaling and pro-inflammatory cytokine production . Researchers also utilize this compound in studies related to cardiovascular, gastrointestinal, and neuropsychological diseases, as well as in the development of advanced formulations like nanoparticles and cosmeceuticals to enhance stability and efficacy . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trihydroxybenzoic acid
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InChI

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)
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InChI Key

LNTHITQWFMADLM-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O
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Molecular Formula

C7H6O5
Record name GALLIC ACID
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Related CAS

31387-49-2
Record name Benzoic acid, 3,4,5-trihydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID0020650
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Molecular Weight

170.12 g/mol
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Physical Description

Gallic acid is an odorless white solid. Sinks in water. (USCG, 1999), Colorless or slightly yellow solid; [Hawley] White hygroscopic solid; [ICSC] White or cream colored powder; [MSDSonline], Solid, WHITE HYGROSCOPIC CRYSTALS.
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Boiling Point

SUBLIMES (NTP, 1992), 501.00 °C. @ 760.00 mm Hg
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Solubility

Sparingly soluble (NTP, 1992), 1 G DISSOLVES IN: 87 ML WATER, 3 ML BOILING WATER, 6 ML ALCOHOL, 100 ML ETHER, 10 ML GLYCEROL, 5 ML ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER., Water solubility = 1.19X10+4 mg/l @ 25 °C, Soluble in oxygenated solvents, 11.9 mg/mL at 20 °C, Solubility in water, g/100ml: 1.1 (moderate)
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Density

1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.69 kg/l at 20 °C, Density = 1.694 g/cu m at 6 °C, Relative density (water = 1): 1.7
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Vapor Pressure

0.00000012 [mmHg]
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Color/Form

Colorless or slightly yellow cyrstalline needles or prisms., NEEDLES FROM ABSOLUTE METHANOL OR CHLOROFORM, White needles

CAS No.

149-91-7, 6274-40-4
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Melting Point

432 to 464 °F (decomposes) (NTP, 1992), sublimes at 210, Sublimes at 210 °C giving a stable form with melting point 258 to 265 °C (dec) and an unstable form with melting point 225 to 230 °C, 258 - 265 °C
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Preparation Methods

Condensation of Tricarballylic Ester and Mesoxalic Ester Acetal

A patented method (US3560569A) involves the condensation of trimethyl tricarballylate (tricarballylic ester) with dimethyl(ethylenedioxy)malonate (mesoxalic ester acetal) in the presence of sodium methoxide. The reaction proceeds via Claisen condensation to form a carbocyclic intermediate, which undergoes acid-catalyzed hydrolysis to yield gallic acid.

Key Parameters:

  • Catalyst: Sodium methoxide (0.05–0.5 molar equivalents) in methanol or ethanol.
  • Temperature: 50–80°C during condensation; 40–90°C during hydrolysis.
  • Acidification: Sulfuric or hydrochloric acid (0.001–1 M) neutralizes the base and hydrolyzes ester groups.

Mechanism:

  • Base-induced deprotonation of tricarballylic ester forms a carbanion.
  • Nucleophilic attack on mesoxalic ester acetal generates a six-membered ring intermediate.
  • Acidic hydrolysis cleaves the acetal and ester groups, followed by decarboxylation to yield this compound.

Yield Optimization:

  • Solvent Choice: Toluene or xylene facilitates azeotropic removal of water during acetal formation.
  • Reaction Time: 2–4 hours for condensation; 6–8 hours for hydrolysis.

Table 1: Synthetic Conditions and Outcomes

Parameter Optimal Range Yield (%) Purity (%)
Condensation Temp 50–80°C 78–82 90–95
Hydrolysis Acid Conc. 0.1–0.5 M H₂SO₄ 85–88 92–97
Solvent System Toluene/Ethanol 80 94

Industrial Synthesis via Hydrolysis of Tannins

The CA2215251C patent outlines an industrial process using tara powder (40% tannic acid) hydrolyzed under acidic conditions. Hydrolysis breaks tannins into this compound and glucose, followed by multi-stage purification.

Industrial Protocol:

  • Hydrolysis: Tara powder reacted with 7.2–18% HCl at 90–100°C under nitrogen.
  • Coagulation: Polymeric impurities removed using aluminum sulfate (coagulant) and polyacrylamide (flocculant).
  • Decolorization: Activated carbon and sodium hydrosulfite reduce oxidative byproducts.
  • Crystallization: Two-stage cooling (4°C then −10°C) isolates 99.5% pure this compound.

Advantages:

  • Scalable to metric ton batches.
  • Utilizes renewable tannin sources.

Limitations:

  • Requires inert atmosphere to prevent oxidation.
  • High energy input for multi-step purification.

Extraction from Natural Sources

Solvent Extraction from Penthorum chinense

An orthogonal design study optimized this compound extraction from Penthorum chinense using ethanol-water mixtures.

Optimal Conditions:

  • Ethanol Concentration: 60% (v/v).
  • Temperature: 90°C.
  • Solid/Liquid Ratio: 1:30 (g/mL).
  • Time: 2.5 hours.

Yield: 4.85% this compound content in crude extract.

Table 2: Extraction Efficiency Under Varied Parameters

Factor Tested Range Optimal Value Impact on Yield
Ethanol Concentration 40–80% 60% Maximizes solubility
Temperature 70–100°C 90°C Enhances diffusion
Extraction Time 1–4 hours 2.5 hours Balances efficiency

Mechanism: Ethanol disrupts plant cell walls, releasing bound this compound. Higher temperatures improve mass transfer but risk thermal degradation.

Purification Techniques

Crystallization and Decolorization

Industrial processes employ sequential crystallization steps:

  • Coarse Crystallization: Cooling hydrolyzed solutions to 4°C precipitates 90–92% pure this compound.
  • Recrystallization: Dissolving crude crystals in hot water with activated carbon removes pigments.

Purity Enhancement:

  • Activated Carbon: Reduces absorbance at 420 nm by 95%.
  • Reducing Agents: Sodium hydrosulfite prevents quinone formation.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (272 nm) is the gold standard for quantifying this compound.

Typical Conditions:

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).
  • Mobile Phase: 0.1% formic acid:acetonitrile (95:5).
  • Retention Time: 6.2 minutes.

Validation Metrics:

  • Linearity: R² > 0.999 (1–100 µg/mL).
  • LOD/LOQ: 0.03 µg/mL and 0.1 µg/mL.

Applications and Industrial Considerations

Pharmaceutical Formulations

This compound-loaded chitosan-grafted hydrogels demonstrate controlled release kinetics (90% release in 24 hours).

Environmental Impact

Chemical synthesis generates solvent waste (toluene, methanol), whereas plant extraction uses renewable biomass but requires large ethanol volumes.

Scientific Research Applications

Antioxidant Applications

Gallic acid exhibits potent antioxidant effects, which are crucial for protecting cells from oxidative stress.

  • Mechanism of Action : this compound can effectively scavenge free radicals and inhibit lipid peroxidation. Studies have shown that it enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cells .
  • Case Study : A study demonstrated that this compound significantly protected retinal ganglion cells from oxidative stress induced by elevated intraocular pressure in a glaucoma model. The treatment resulted in increased cell survival and reduced levels of hypoxia-inducing factor 1α (HIF-1α), indicating its protective role against oxidative damage .

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens.

  • Mechanism of Action : It disrupts bacterial cell membranes and inhibits biofilm formation, which is critical for preventing persistent infections .
  • Data Table: Antimicrobial Efficacy of this compound
PathogenConcentration (mg/L)Inhibition (%)
Escherichia coli100-20086
Staphylococcus aureus100-20082
Salmonella spp.100-20090

This table illustrates the effectiveness of this compound in inhibiting bacterial growth and biofilm formation across various concentrations .

Anti-inflammatory Effects

This compound has been recognized for its anti-inflammatory properties.

  • Mechanism of Action : It inhibits the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models .
  • Case Study : In a study involving rat embryonic fibroblast cells, this compound treatment led to a significant reduction in inflammatory markers and oxidative stress indicators, showcasing its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this compound has been extensively studied.

  • Mechanism of Action : this compound induces apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. It has been shown to enhance the efficacy of conventional chemotherapeutics like cisplatin .
  • Data Table: Anticancer Effects of this compound
Cancer TypeModelEffect
Hepatocellular carcinomaRat modelDecreased tumor size
Lung cancerMouse xenograftInduced apoptosis
Skin cancerICR miceReduced papilloma formation

This table summarizes the anticancer effects observed in various studies, highlighting the versatility of this compound in targeting different cancer types .

Neuroprotective Effects

Recent research indicates that this compound may offer neuroprotective benefits.

  • Mechanism of Action : It protects neuronal cells from apoptosis induced by oxidative stress and enhances neuronal survival through its antioxidant properties .
  • Case Study : In vitro studies on pheochromocytoma cells demonstrated that this compound significantly reduced H2O2-induced apoptosis, suggesting its potential use in neurodegenerative disease therapies .

Comparison with Similar Compounds

Antioxidant Activity

  • This compound : Standard in DPPH and Folin-Ciocalteu assays, with FRAP value ~432.9 µM Fe(II)/g .
  • Methyl Gallate : Enhanced solubility and bioavailability due to esterification, showing slightly higher FRAP activity than this compound .
  • 7-O-Galloyl Catechin : Superior electron-donating capacity (FRAP = 649.5 µM Fe(II)/g) due to synergistic effects of catechin and galloyl moieties .

Anti-Obesity Effects

  • This compound : Reduces adipogenesis via PPARγ/SIRT1 pathways and inhibits HMG-CoA reductase .
  • EGCG : Outperforms this compound in suppressing glucose uptake via AMPK activation .
  • KMU-3 (this compound Derivative) : More potent in downregulating C/EBP-α and FAS in adipocytes .

Anticancer Activity

  • This compound : Induces apoptosis in pancreatic cancer via ROS-mediated p38/ER stress pathways .
  • Ellagic Acid : Higher specificity in prostate cancer suppression but lower bioavailability than this compound .

Neuroprotection

  • This compound : Protects against oxidative stress in neurodegeneration models (e.g., Alzheimer’s) .
  • Catechin Gallates : Hydrolyzed to this compound in vivo, amplifying neuroprotective effects .

Extraction and Stability

  • This compound : Optimally extracted at 40°C; higher temperatures (>60°C) denature it .
  • Ellagic Acid : Co-extracted with this compound in mango peels but less heat-stable .
  • Tannins : Require deep eutectic solvents (e.g., choline chloride:urea) for efficient extraction, unlike this compound .

Biological Activity

Gallic acid (GA), chemically known as 3,4,5-trihydroxybenzoic acid, is a naturally occurring polyphenolic compound found in various fruits, vegetables, and medicinal plants. Its diverse biological activities have garnered significant attention in recent years, particularly in the fields of pharmacology and nutrition. This article delves into the pharmacological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for human health.

1.1 Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial in combating oxidative stress—a key contributor to various degenerative diseases such as cancer and cardiovascular disorders. The antioxidant activity of GA is attributed to its ability to scavenge free radicals and chelate metal ions, thereby reducing lipid peroxidation and protecting cellular components from oxidative damage .

1.2 Anti-inflammatory Effects

Research has shown that GA possesses potent anti-inflammatory effects. It modulates the expression of inflammatory cytokines and inhibits the activation of key signaling pathways such as MAPK and NF-κB. These actions help to alleviate inflammation in various models of disease, suggesting its potential use in treating inflammatory conditions .

1.3 Anticancer Activity

This compound has been investigated for its anticancer properties across multiple cancer cell lines. Studies indicate that GA can induce apoptosis in cancer cells by regulating reactive oxygen species (ROS) levels and influencing apoptotic pathways through pro-apoptotic and anti-apoptotic proteins . For instance, it has been shown to inhibit the proliferation of human colon cancer cells (HCT-15) through ROS-dependent mechanisms .

The biological activity of this compound is mediated through several mechanisms:

  • Radical Scavenging: GA effectively neutralizes free radicals, reducing oxidative stress.
  • Cytokine Modulation: It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Apoptosis Induction: GA influences apoptotic pathways by modulating the expression of Bcl-2 family proteins.
  • Gut Microbiome Interaction: Recent studies suggest that GA can positively influence gut microbiota composition and function, enhancing immune responses and gut health .

3.1 Clinical Trials

A clinical trial involving patients with inflammatory diseases demonstrated that supplementation with this compound resulted in significant reductions in inflammatory markers compared to a placebo group. This suggests that GA could be a viable adjunct therapy for managing chronic inflammation .

3.2 In Vitro Studies

In vitro studies have consistently shown that GA can inhibit cancer cell growth across various types, including lung (A549) and colon (HCT-15) cancer cells. The mechanism involves the induction of apoptosis through ROS accumulation and mitochondrial dysfunction .

4. Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Mechanism References
AntioxidantScavenges free radicals; reduces lipid peroxidation
Anti-inflammatoryInhibits cytokine release; modulates MAPK/NF-κB pathways
AnticancerInduces apoptosis; regulates ROS levels
Gut HealthModulates gut microbiome; enhances immune response

5.

This compound is a versatile compound with significant biological activities that hold promise for therapeutic applications in managing oxidative stress-related diseases, inflammation, and cancer. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Future studies should also explore the bioavailability of this compound in humans and its long-term effects on health outcomes. Given its low toxicity profile observed in various animal studies, GA presents an attractive candidate for further development as a functional food ingredient or pharmaceutical agent targeting multiple health issues.

Q & A

Q. Tables

Table 1: Taguchi L16 design for GA optimization
Parameter
-------------------
Agitation speed
Tannic acid
Inoculum size
Table 2: GC derivatization reagents for GA
Reagent
----------------------
BSTFA
MSTFA

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.